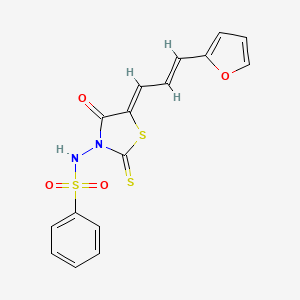
CU-3
Overview
Description
The compound “CU-3” refers to a class of copper-based compounds, specifically copper(III) compounds. These compounds are of significant interest due to their unique chemical properties and potential applications in various fields. Copper(III) compounds are less common than copper(I) and copper(II) compounds, but they exhibit unique oxidation states and reactivity that make them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(III) compounds typically involves the oxidation of copper(II) precursors. One common method is the use of strong oxidizing agents such as potassium persulfate or sodium hypochlorite in an alkaline medium. The reaction conditions often require careful control of temperature and pH to ensure the stability of the copper(III) species.
For example, the synthesis of copper(III) fluoride can be achieved by reacting copper(II) fluoride with fluorine gas at elevated temperatures. Another method involves the electrochemical oxidation of copper(II) complexes in the presence of suitable ligands to stabilize the copper(III) state.
Industrial Production Methods
Industrial production of copper(III) compounds is less common due to the challenges associated with their stability and reactivity. advancements in synthetic techniques and the development of new stabilizing ligands have made it possible to produce these compounds on a larger scale. The use of continuous flow reactors and advanced electrochemical methods are some of the approaches being explored for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Copper(III) compounds undergo various types of chemical reactions, including:
Oxidation: Copper(III) compounds can act as strong oxidizing agents, facilitating the oxidation of organic and inorganic substrates.
Reduction: These compounds can be reduced to copper(II) or copper(I) states, often in the presence of reducing agents such as hydrazine or sodium borohydride.
Substitution: Ligand exchange reactions are common, where ligands coordinated to the copper(III) center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium persulfate, sodium hypochlorite, and fluorine gas.
Reducing Agents: Hydrazine, sodium borohydride, and ascorbic acid.
Ligands: Various nitrogen, oxygen, and sulfur-containing ligands are used to stabilize copper(III) compounds.
Major Products Formed
The major products formed from reactions involving copper(III) compounds depend on the specific reaction conditions and substrates. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions typically produce copper(II) or copper(I) species.
Scientific Research Applications
Copper(III) compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in organic synthesis, particularly in oxidation and coupling reactions.
Biology: Investigated for their potential antimicrobial and anticancer properties due to their ability to generate reactive oxygen species.
Medicine: Explored as potential therapeutic agents for diseases involving oxidative stress and as components of diagnostic imaging agents.
Industry: Utilized in the development of advanced materials, such as high-temperature superconductors and catalysts for environmental remediation.
Mechanism of Action
The mechanism of action of copper(III) compounds involves their ability to undergo redox reactions, which can generate reactive intermediates. These intermediates can interact with various molecular targets, including proteins, nucleic acids, and cellular membranes. The pathways involved often include the generation of reactive oxygen species, which can induce oxidative damage to biological molecules.
Comparison with Similar Compounds
Copper(III) compounds can be compared with other copper oxidation states, such as copper(I) and copper(II) compounds. While copper(I) and copper(II) compounds are more stable and widely studied, copper(III) compounds offer unique reactivity and higher oxidation potential. Similar compounds include:
Copper(I) Compounds: Such as copper(I) chloride and copper(I) oxide, which are commonly used in organic synthesis and as catalysts.
Copper(II) Compounds: Such as copper(II) sulfate and copper(II) acetate, which are widely used in various industrial and research applications.
Copper(III) compounds are unique in their ability to participate in high-energy redox reactions, making them valuable for specific applications where strong oxidizing agents are required.
Properties
IUPAC Name |
N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S3/c19-15-14(10-4-6-12-7-5-11-22-12)24-16(23)18(15)17-25(20,21)13-8-2-1-3-9-13/h1-11,17H/b6-4+,14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUMXULORVBWLL-SPGDJUBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


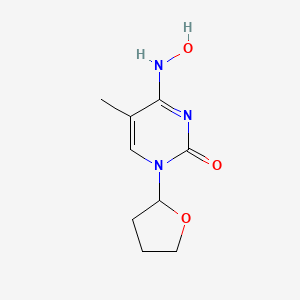
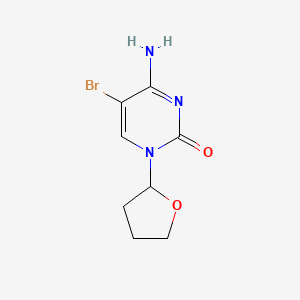
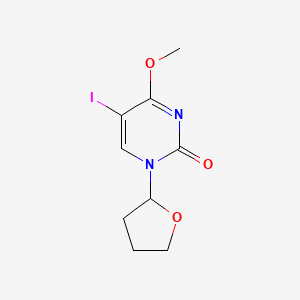
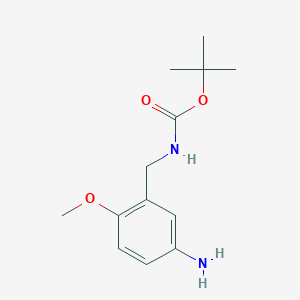
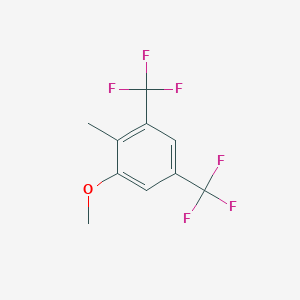
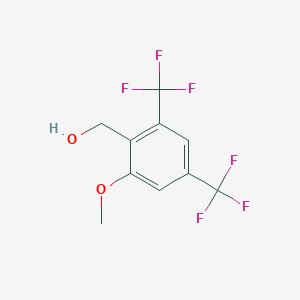
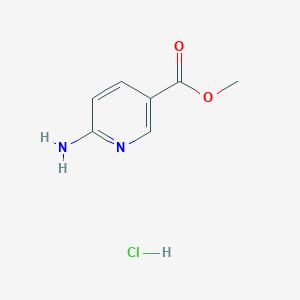
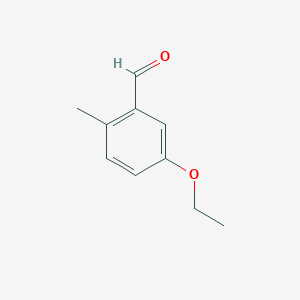

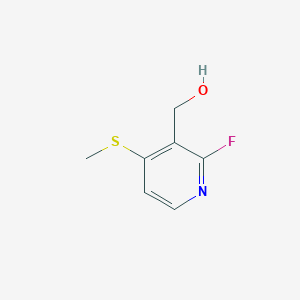
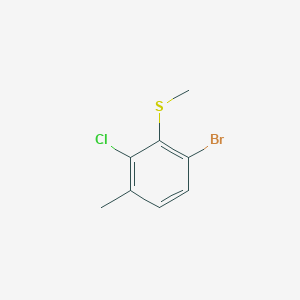
![6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3348666.png)
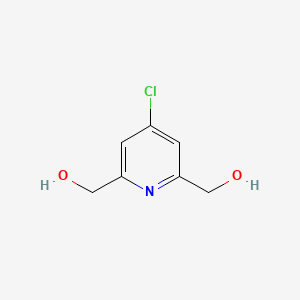
![7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3348687.png)
